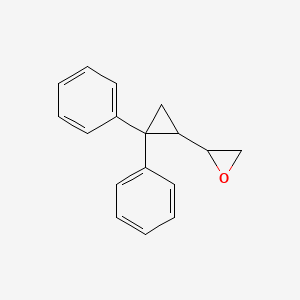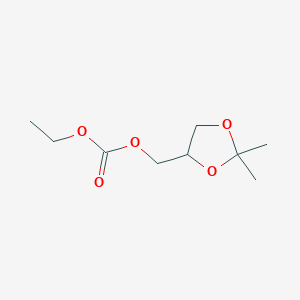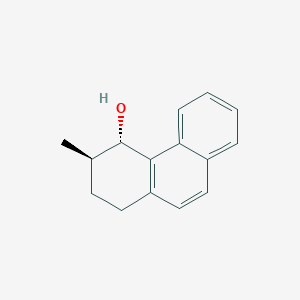
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol is a chiral organic compound with a complex structure. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group at the fourth position and a methyl group at the third position. The stereochemistry of the compound is specified by the (3R,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol typically involves multiple steps, including the formation of the phenanthrene core and the introduction of the hydroxyl and methyl groups. One common approach is the Diels-Alder reaction, which forms the phenanthrene core through a cycloaddition reaction between a diene and a dienophile. Subsequent steps involve selective functionalization to introduce the hydroxyl and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic methods to achieve high stereoselectivity and yield. Enzymatic reactions, such as those catalyzed by aldolases, can be employed to form the desired chiral centers with high precision . Additionally, advanced techniques like chiral chromatography may be used to separate and purify the enantiomers.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a fully saturated derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce a fully saturated hydrocarbon.
Scientific Research Applications
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chiral molecules on biological systems.
Medicine: It may serve as a precursor for the development of pharmaceuticals with specific stereochemical requirements.
Industry: The compound can be used in the production of materials with unique optical properties.
Mechanism of Action
The mechanism of action of (3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3,4-dihydro-8-hydroxy-4-methoxy-3-methylisocoumarin: A similar compound with a different core structure and additional functional groups.
(3R,4S)-4-methyl-3-hexanol: A compound with similar stereochemistry but a different carbon skeleton.
Uniqueness
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group on the phenanthrene core. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
193202-31-2 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol |
InChI |
InChI=1S/C15H16O/c1-10-6-7-12-9-8-11-4-2-3-5-13(11)14(12)15(10)16/h2-5,8-10,15-16H,6-7H2,1H3/t10-,15+/m1/s1 |
InChI Key |
KNJARDGLXUSGGM-BMIGLBTASA-N |
Isomeric SMILES |
C[C@@H]1CCC2=C([C@H]1O)C3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1CCC2=C(C1O)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


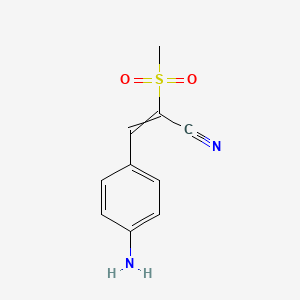
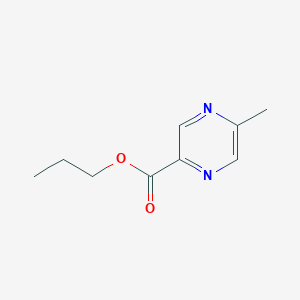
![N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide](/img/structure/B12566079.png)
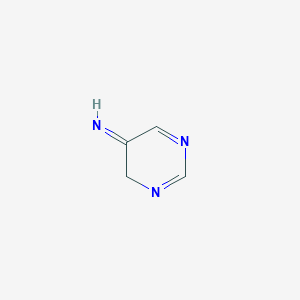
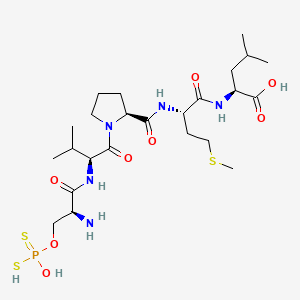
![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
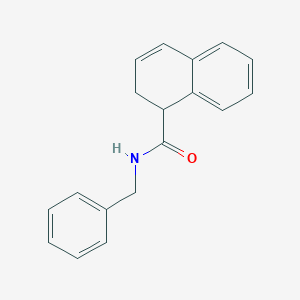
![Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate](/img/structure/B12566122.png)
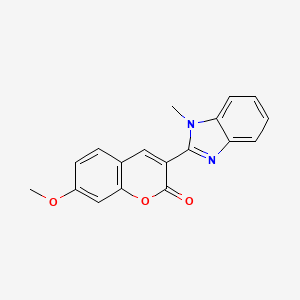
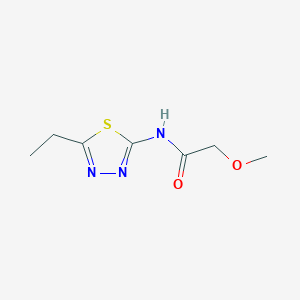

![Pyrido[2,3-B][1,4]oxazepine](/img/structure/B12566139.png)
